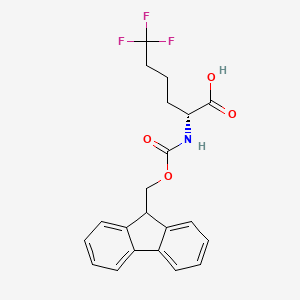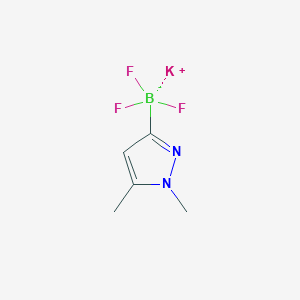
Methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is a quinolone derivative, a class of compounds known for their diverse biological activities. Quinolones are widely recognized for their applications in medicinal chemistry, particularly as antibiotics. The structure of this compound includes a quinoline core with a carboxylate ester and a ketone functional group, making it a versatile scaffold for various chemical reactions and biological interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the reaction of aromatic amines with diethyl acetylenedicarboxylate, followed by intramolecular cyclization. One common method includes the use of hydroamination at ambient temperature, followed by a PPA-catalyzed intramolecular Friedel–Crafts reaction . Another approach involves the hydrolysis of the lowest alkyl esters using an approximately 2.8 M solution of HCl in acetic acid with low water content .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes. These methods are designed to produce high yields and purity, making them suitable for large-scale production. The use of flow chemistry and metal-catalyzed reactions are common in industrial settings to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the ketone group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives .
Scientific Research Applications
Methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinolone core can inhibit bacterial DNA gyrase, preventing DNA replication and transcription. This mechanism is similar to that of other quinolone antibiotics, making it a valuable compound for studying antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate
- Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
- 1-methyl-1,4-dihydroquinoline
Uniqueness
Methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and carboxylate groups enhance its solubility and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
67976-96-9 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 1-methyl-4-oxoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-13-9-6-4-3-5-8(9)11(14)7-10(13)12(15)16-2/h3-7H,1-2H3 |
InChI Key |
GNVIERCWUUAKJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


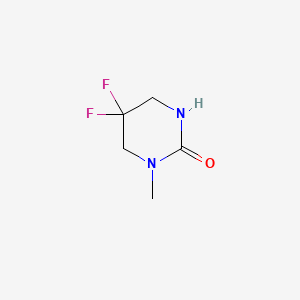
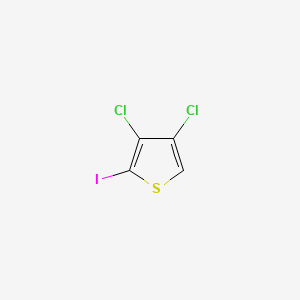
![tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13469968.png)
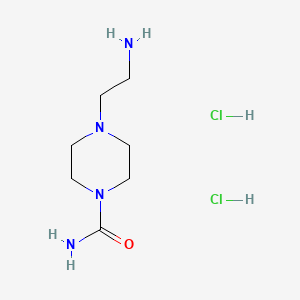
![5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B13469974.png)
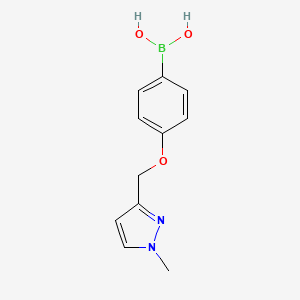
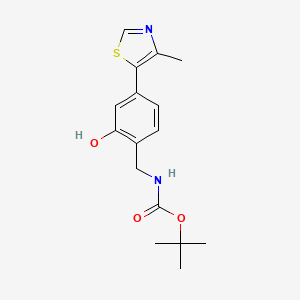
![2-chloro-4-fluoro-N-methyl-N-[methyl(propan-2-yl)sulfamoyl]-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13469992.png)
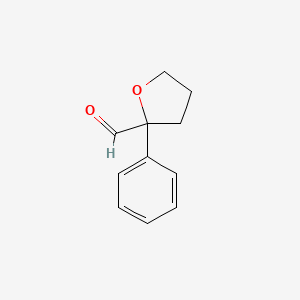
![2-[3-(Dimethylamino)cyclobutyl]acetic acid hydrochloride](/img/structure/B13470005.png)
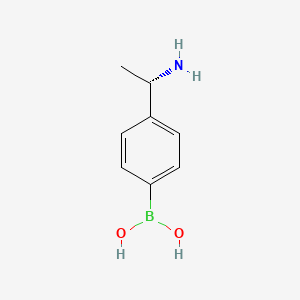
![3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13470012.png)
